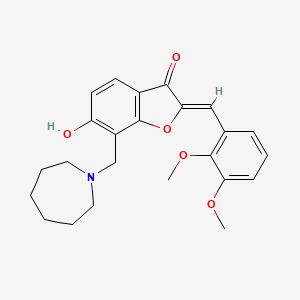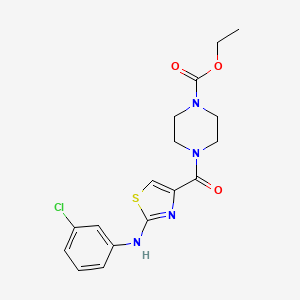![molecular formula C13H14ClN3O B2642520 2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide CAS No. 1955564-18-7](/img/structure/B2642520.png)
2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical compounds are typically described by their IUPAC name, molecular formula, and structure. For example, a similar compound, “2-chloro-N-[(2-methylphenyl)methyl]propanamide”, has the molecular formula C11H14ClNO .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis of similar compounds often involves reactions such as nucleophilic substitution or condensation .Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. For example, the structure of a similar compound, “2-chloro-N-[(2-methylphenyl)methyl]propanamide”, has been determined .Chemical Reactions Analysis
Chemical reactions involving the compound are studied to understand its reactivity. This can involve studying its behavior under various conditions, or how it reacts with different reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are often determined experimentally. For example, a similar compound, “2-chloro-N-[(2-methylphenyl)methyl]propanamide”, has been characterized .科学的研究の応用
Synthesis and Coordination Complexes
Compounds related to pyrazole-acetamide derivatives have been synthesized and characterized for their potential in forming coordination complexes with metals like Co(II) and Cu(II). These complexes show significant antioxidant activity, suggesting their potential in medicinal chemistry and materials science (Chkirate et al., 2019).
Antimicrobial and Anticancer Activity
A study on the synthesis of novel acetamide derivatives highlighted their potential in exhibiting anti-inflammatory activity. This suggests the compound’s relevance in the development of new therapeutic agents for inflammation-related conditions (Sunder & Maleraju, 2013). Additionally, compounds with a similar structure have been investigated for their antimicrobial activity, indicating their utility in fighting bacterial infections (Darwish et al., 2014).
Environmental Impact and Safety
Research into the metabolism of chloroacetamide herbicides in human and rat liver microsomes has provided insight into their environmental and health impact. This is crucial for understanding the safety profile of chemicals with similar structures when introduced into ecosystems (Coleman et al., 2000).
Material Science and Photovoltaic Applications
Exploration into the nonlinear optical properties of crystalline acetamides, including environmental polarization effects, has indicated the potential of such compounds in the development of photonic devices, optical switches, and modulators. This opens up avenues in material science for designing more efficient photovoltaic systems (Castro et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-N-[2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-10-3-2-4-11(7-10)9-17-12(5-6-15-17)16-13(18)8-14/h2-7H,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSTXWDVBSKUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2642440.png)
![N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2642443.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2642444.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2642448.png)

![N'-(4-ethoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2642451.png)
![4-{[(1E)-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2642452.png)
![N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2642455.png)



![4-fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2642459.png)
![2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2642460.png)
